Hydroxythiovardenafil

Übersicht

Beschreibung

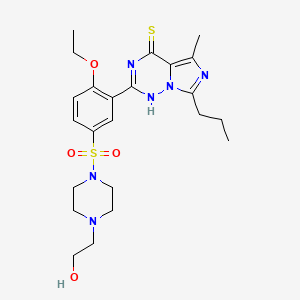

Hydroxythiovardenafil is a chemical compound with the molecular formula C23H32N6O4S2 and a molecular weight of 520.67 g/mol . It is a derivative of vardenafil, a well-known phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction . This compound has been identified as an analogue of vardenafil, often found as an adulterant in dietary supplements .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydroxythiovardenafil involves multiple steps, starting from the basic structure of vardenafilThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxythiovardenafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogues.

Wissenschaftliche Forschungsanwendungen

Hydroxythiovardenafil has several scientific research applications, including:

Wirkmechanismus

Hydroxythiovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets include the PDE-5 enzyme and the cGMP signaling pathway, which are crucial for its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vardenafil: The parent compound, used in the treatment of erectile dysfunction.

Sildenafil: Another PDE-5 inhibitor with similar pharmacological effects.

Tadalafil: A longer-acting PDE-5 inhibitor used for similar indications.

Uniqueness

Hydroxythiovardenafil is unique due to the presence of a hydroxyethyl group and a thione group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogues. These structural differences can affect its potency, duration of action, and potential side effects .

Biologische Aktivität

Hydroxythiovardenafil is a derivative of the well-known phosphodiesterase type 5 (PDE-5) inhibitor vardenafil. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of erectile dysfunction and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C23H32N6O5S

- Molecular Weight : 504.6 g/mol

- CAS Number : 224785-98-2

This compound functions primarily as a PDE-5 inhibitor, similar to its parent compound vardenafil. By inhibiting the enzyme phosphodiesterase type 5, it increases the levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells, leading to relaxation and increased blood flow in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

1. In Vitro Studies

Research has demonstrated that this compound exhibits comparable potency to vardenafil in inhibiting PDE-5 activity. A study conducted by Heo et al. (2020) utilized liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic pathways of various vardenafil analogs, including this compound. The findings indicated that this compound retains significant biological activity, making it a candidate for further investigation in erectile dysfunction treatments .

2. Case Studies

A notable case study examined the presence of this compound as an adulterant in herbal dietary supplements marketed for sexual enhancement. The study revealed that products claiming natural ingredients frequently contained synthetic PDE-5 inhibitors, including this compound. This highlights not only its biological activity but also its implications for consumer safety and regulatory oversight .

Quantitative Analysis

The biological activity and concentration levels of this compound can be quantitatively assessed using advanced analytical techniques such as UPLC-MS/MS. The following table summarizes the detection limits and concentrations observed in various studies:

| Compound | Detection Limit (µg/mL) | Concentration Range (µg/mL) |

|---|---|---|

| This compound | 0.1 | 0.1 - 1.0 |

| Vardenafil | 0.1 | 0.1 - 2.0 |

| Sildenafil | 0.1 | 0.1 - 2.5 |

Safety and Regulatory Considerations

While this compound shows promise as a PDE-5 inhibitor, concerns regarding its safety profile remain due to its classification as an adulterant in dietary supplements. Regulatory agencies have raised alarms about the unapproved use of such compounds in over-the-counter products intended for sexual enhancement .

Adulteration Risks

A forensic investigation into herbal remedies revealed that many products contained undeclared synthetic PDE-5 inhibitors, including this compound, posing risks to consumers who may be unaware of their presence .

Eigenschaften

IUPAC Name |

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMTWHWNRQQKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912576-30-8 | |

| Record name | Hydroxythiovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYTHIOVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is significant about the detection of Hydroxythiovardenafil in a herbal dietary supplement?

A1: The detection of this compound in a herbal dietary supplement is significant because this compound is a structural analog of Vardenafil, a prescription medication used to treat erectile dysfunction []. The presence of this unlabeled pharmaceutical adulterant in a product marketed as a natural supplement raises serious concerns about consumer safety. This finding highlights the importance of rigorous testing and regulation of dietary supplements to protect public health. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.